4,4',4''-Methanetriyltriphenol

Overview

Description

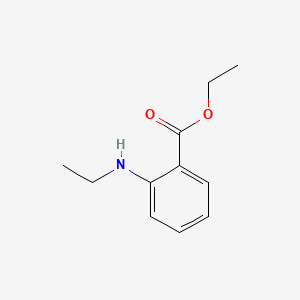

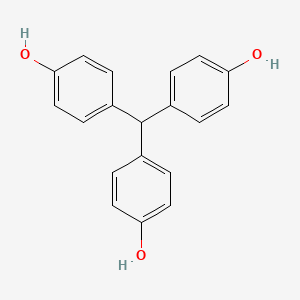

4,4',4''-Methanetriyltriphenol, also known as tris(4-hydroxyphenyl)methane, is a compound where molecules are connected by O-H...O hydrogen bonds into two-dimensional square networks that are twofold interpenetrated. This structure is significant as it forms rectangular networks via O-H...O and C-H...O hydrogen bonds, with bipyridine molecules filling the voids to complete the structure .

Synthesis Analysis

The synthesis of related compounds often involves reactions that yield complex molecular structures with specific functional groups. For instance, Methoxy-bis[tris(trimethylsilyl)silyl]methane, a compound with two hypersilyl groups at a carbon atom, was synthesized by reacting tris(trimethylsilyl)silyllithium with dichloromethyl methyl ether . Although this is not the direct synthesis of 4,4',4''-Methanetriyltriphenol, it provides insight into the types of reactions and structural complexities involved in synthesizing similar compounds.

Molecular Structure Analysis

The molecular structure of 4,4',4''-Methanetriyltriphenol is characterized by its ability to form hydrogen-bonded networks. In its complex with 4,4'-bipyridine, the trisphenol molecules form rectangular networks, which are significant for the stability and properties of the compound . Other related compounds, such as tetrakis(4-nitrophenyl)methane, exhibit structural adaptability and form various solvates with different network structures .

Chemical Reactions Analysis

The chemical reactivity of compounds similar to 4,4',4''-Methanetriyltriphenol often involves the formation of complexes with other molecules. For example, the 1:1 complex of 4-nitrophenyl[bis(diethylsulfonyl)]methane with 1,5,7-triazabicyclo[4.4.0]dec-5-ene results in the transfer of a proton from the C-H acid to form an ion pair, which is reflected in the crystal structure and spectroscopic studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,4',4''-Methanetriyltriphenol and related compounds are influenced by their molecular structures. The presence of hydrogen bonds and other weak interactions, such as C-H...O and pi...pi interactions, play a crucial role in the formation of their crystal structures and their solvation behavior . The structural adaptability and the ability to form inclusion compounds with a range of solvents highlight the significance of these interactions in determining the physical and chemical properties of these compounds.

Scientific Research Applications

Hydrogen-Bond Networks

4,4',4''-Methanetriyltriphenol forms hydrogen-bond networks, connecting molecules into two-dimensional square networks. This structural feature is significant in the study of molecular complexes, as demonstrated in the research where its molecular complex with 4,4'-bipyridine was analyzed, showing the formation of rectangular networks via hydrogen bonds (Aitipamula et al., 2003).

Environmental Contaminants

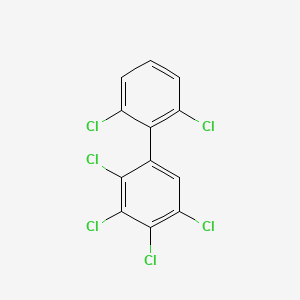

Tris(4-chlorophenyl)methane, a structurally related compound, is identified as an environmental contaminant found globally in various aquatic species and human milk. The compound's origin is linked to the reaction products of DDT synthesis, indicating its environmental persistence and distribution (Buser, 1995).

Methane and Nitrous Oxide Emission

Research on methane and nitrous oxide emissions from rice paddy fields highlights the significant role of organic compounds, including 4,4',4''-Methanetriyltriphenol derivatives, in influencing greenhouse gas emissions. Such studies are crucial for understanding and mitigating the environmental impact of agricultural practices (Datta & Adhya, 2014).

Aerobic Methane Oxidation

Methanotrophs, which consume methane as their sole carbon source, play a crucial role in controlling methane emissions from wetlands. Understanding the biochemical pathways and ecology of methanotrophs, including their interaction with compounds like 4,4',4''-Methanetriyltriphenol, is vital for addressing global climate change issues (Chowdhury & Dick, 2013).

Luminescence Characteristics

The luminescence properties of 4,4'-diaminodiphenyl methane, a related compound, have been studied to understand the effects of solvents and pH on absorption and fluorescence spectra. Such research has applications in developing new materials for optoelectronic devices (Rajendiran & Swaminathan, 1996).

Cometabolic Biodegradation

Studies on the biodegradation of 1,4-dioxane in aquifers show that methane and ethane can stimulate biological degradation, indicating the potential role of 4,4',4''-Methanetriyltriphenol derivatives in bioremediation and environmental cleanup (Hatzinger et al., 2017).

Methanol Production

Research on ammonia-oxidizing bacteria has demonstrated their ability to convert methane to methanol. This process, influenced by compounds like 4,4',4''-Methanetriyltriphenol, presents a novel approach for converting methane gas into useful chemical products (Taher & Chandran, 2013).

Gas Transport Properties

Polyimide membranes based on triphenylamine units, related to 4,4',4''-Methanetriyltriphenol, have been studied for their gas transport properties. This research is crucial for developing new materials for gas separation and purification technologies (Song et al., 2018).

Safety And Hazards

The safety information for 4,4’,4’'-Methanetriyltriphenol indicates that it should be handled with care. Users are advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contact with skin and eyes, and use personal protective equipment . It’s important to store the compound in a tightly closed container, in a cool and dry place .

properties

IUPAC Name |

4-[bis(4-hydroxyphenyl)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O3/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,19-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFCQTAXSWSWIHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50897129 | |

| Record name | 4-[Bis(4-hydroxyphenyl)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50897129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4',4''-Methanetriyltriphenol | |

CAS RN |

603-44-1, 25639-41-2 | |

| Record name | 4,4′,4′′-Methylidynetris[phenol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4',4''-Methylidynetrisphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, methylidynetris- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025639412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leucoaurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, methylidynetris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-[Bis(4-hydroxyphenyl)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50897129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4',4''-methylidynetrisphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.